2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride
Overview
Description
2-(Chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride, commonly referred to as CMIT, is an organic compound used in a variety of scientific research applications. It is a white, crystalline powder with a melting point of approximately 150°C and a boiling point of approximately 135°C. CMIT is a derivative of imidazole and is used in a variety of laboratory experiments. It is also used in the synthesis of other compounds and can be used as a catalyst in certain chemical reactions.
Scientific Research Applications
Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents
One of the notable applications of 2-(chloromethyl)pyridine hydrochloride is in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn^2±sensitive MRI contrast agent . This suggests that the chloromethyl-imidazole derivative could potentially be used in the development of novel MRI contrast agents that are sensitive to specific ions or biological molecules, enhancing the imaging of certain tissues or disease states.
Alkylation Reactions in Organic Synthesis
The compound has been utilized as a reagent in base-catalyzed alkylation reactions. For example, it has been used in the alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . This indicates its utility in organic synthesis, particularly in the modification of large, complex molecules which can have applications in creating new materials or pharmaceuticals.
Chemical Intermediate in Heterocyclic Compound Synthesis
Compounds like 2-(chloromethyl)quinoline hydrochloride serve as intermediates in the synthesis of heterocyclic compounds . The imidazole derivative could similarly act as an intermediate in creating new heterocyclic structures, which are prevalent in many drugs and agrochemicals.
properties
IUPAC Name |
2-(chloromethyl)-1,4,5-trimethylimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-5-6(2)10(3)7(4-8)9-5;/h4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYUVMBLGWJBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CCl)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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